Azida de tetrabutilamonio

Descripción general

Descripción

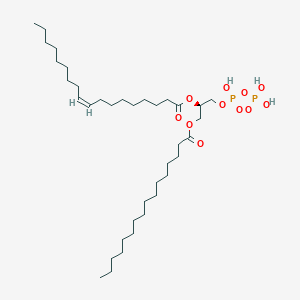

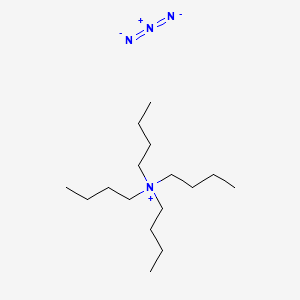

Tetrabutylammonium azide is an organic azide compound with the chemical formula C16H36N4 . It is a white crystalline solid that is highly reactive and finds extensive use in organic synthesis. The compound is known for its solubility in both polar and nonpolar solvents, making it versatile for various chemical reactions .

Aplicaciones Científicas De Investigación

Tetrabutylammonium azide is widely used in scientific research due to its reactivity and versatility:

Mecanismo De Acción

Target of Action

Tetrabutylammonium azide is a versatile reagent used in organic synthesis . It primarily targets organic molecules, facilitating various chemical transformations. It is particularly effective in the synthesis of heteroarylannulated bicyclic morpholines and cyanimide-based inhibitors of cathepsin C .

Mode of Action

Tetrabutylammonium azide acts as a catalyst and a reagent in several chemical reactions . It facilitates the aerobic oxidative transformation of primary azides to nitriles and substitution reactions at tetracoordinate boron . As a catalyst, it enhances the reaction rate and product yield without being consumed in the process .

Biochemical Pathways

The exact biochemical pathways influenced by tetrabutylammonium azide are dependent on the specific reactions it catalyzes. For instance, in the synthesis of heteroarylannulated bicyclic morpholines, it may influence the pathways related to the formation of these complex structures .

Pharmacokinetics

Its solubility in both aqueous and organic solvents suggests it may have good bioavailability .

Result of Action

The result of tetrabutylammonium azide’s action is the successful synthesis of various organic compounds. For example, it can help produce heteroarylannulated bicyclic morpholines and cyanimide-based inhibitors of cathepsin C . It also aids in the aerobic oxidative transformation of primary azides to nitriles .

Action Environment

The action of tetrabutylammonium azide can be influenced by environmental factors such as temperature, pH, and the presence of other reagents. For instance, it is typically stored at temperatures between 2-8°C to maintain its stability . The presence of other reagents can also affect its efficacy as a catalyst or reagent .

Análisis Bioquímico

Biochemical Properties

Tetrabutylammonium azide plays a significant role in biochemical reactions, particularly in the synthesis of heteroarylannulated bicyclic morpholines and cyanimide-based inhibitors of cathepsin C . It interacts with various enzymes and proteins, facilitating the aerobic oxidative transformation of primary azides to nitriles and substitution reactions at tetracoordinate boron . These interactions are crucial for the formation of cyclic carbonates and other complex organic molecules.

Cellular Effects

Tetrabutylammonium azide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system and cause skin and eye irritation . The compound’s impact on cell function is primarily due to its ability to interact with cellular proteins and enzymes, altering their activity and leading to changes in cellular behavior.

Molecular Mechanism

At the molecular level, tetrabutylammonium azide exerts its effects through binding interactions with biomolecules. It acts as a catalyst in various biochemical reactions, including the aerobic oxidative transformation of primary azides to nitriles . The compound’s ability to inhibit or activate enzymes is a key aspect of its mechanism of action, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrabutylammonium azide can change over time. The compound is stable under specific storage conditions (2-8°C) and has a melting point of 84-88°C . Long-term exposure to tetrabutylammonium azide can lead to chronic effects on cellular function, including potential damage to the respiratory system . Its stability and degradation over time are important factors to consider in experimental setups.

Dosage Effects in Animal Models

The effects of tetrabutylammonium azide vary with different dosages in animal models. At lower doses, the compound may facilitate specific biochemical reactions without causing significant adverse effects. At higher doses, tetrabutylammonium azide can exhibit toxic effects, including acute toxicity and potential damage to organs . Understanding the dosage thresholds is crucial for safe and effective use in research.

Metabolic Pathways

Tetrabutylammonium azide is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It plays a role in the nucleotide salvage pathway, where azide-modified nucleosides are converted to nucleotide triphosphates . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, tetrabutylammonium azide is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can impact its activity and function, influencing the outcomes of biochemical reactions . Understanding these transport mechanisms is essential for optimizing the compound’s use in research.

Subcellular Localization

Tetrabutylammonium azide’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be influenced by its localization within the cell, affecting the efficiency of biochemical reactions . Mapping its subcellular distribution is important for understanding its role in cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetrabutylammonium azide can be synthesized through a liquid-liquid ion exchange process. This involves contacting tetrabutylammonium bromide dissolved in a polar, water-immiscible solvent (such as methylene chloride) with a saturated solution of sodium azide . The reaction proceeds as follows: [ \text{NBu}_4\text{Br} + \text{NaN}_3 \rightarrow \text{NBu}_4\text{N}_3 + \text{NaBr} ]

Industrial Production Methods: In industrial settings, the synthesis of tetrabutylammonium azide follows similar principles but on a larger scale. The process ensures high purity and yield by optimizing reaction conditions such as temperature, solvent choice, and reaction time .

Types of Reactions:

Substitution Reactions: Tetrabutylammonium azide is commonly used in nucleophilic substitution reactions.

Oxidation Reactions: It can undergo aerobic oxidative transformation to convert primary azides to nitriles.

Catalysis: It serves as a catalyst in the formation of cyclic carbonates.

Common Reagents and Conditions:

Solvents: Toluene, methylene chloride, and other nonpolar solvents.

Reagents: Alkyl halides, primary azides, and various catalysts.

Major Products:

Alkyl Azides: Formed from the reaction with alkyl halides.

Nitriles: Produced through aerobic oxidative transformation of primary azides.

Comparación Con Compuestos Similares

Tetrabutylammonium Bromide: Used as a phase-transfer catalyst in various organic reactions.

Tetrabutylammonium Nitrite: Employed in similar substitution reactions as tetrabutylammonium azide.

Azidotrimethylsilane: Another azide compound used in organic synthesis.

Uniqueness: Tetrabutylammonium azide stands out due to its solubility in both polar and nonpolar solvents, making it highly versatile for a wide range of reactions. Its ability to act as both a reagent and a catalyst further enhances its utility in scientific research and industrial applications .

Propiedades

IUPAC Name |

tetrabutylazanium;azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.N3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRIOAVKKGNMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[N-]=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1061360 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

993-22-6 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=993-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, azide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of tetrabutylammonium azide in scientific research?

A1: Tetrabutylammonium azide (TBAN3) is widely employed as a reagent for introducing azide groups into molecules. [, , , , ] This is a crucial step in various chemical syntheses, particularly in preparing polymers with tailored functionalities and synthesizing pharmaceutical compounds. [, , , , ]

Q2: How does the structure of TBAN3 contribute to its reactivity?

A2: TBAN3 consists of a tetrabutylammonium cation ([(CH3CH2CH2CH2)4N]+) and an azide anion (N3−). [] The bulky, non-polar tetrabutylammonium cation enhances the solubility of the azide anion in organic solvents, [, ] while also increasing its nucleophilicity, making it more reactive towards electrophilic substrates. [, , ]

Q3: Can you provide examples of reactions where TBAN3 acts as a nucleophile?

A3: TBAN3 readily reacts with alkyl halides, replacing the halogen atom with an azide group. This reaction is particularly effective with tertiary and secondary halides, allowing the synthesis of alkyl azides. [] This reactivity is utilized in end-group transformations of halide-end polymethacrylates, converting them into azido-end polymers for various applications. []

Q4: Are there any specific advantages of using TBAN3 for azidation compared to other azide sources?

A4: Compared to inorganic azide salts like sodium azide, TBAN3 exhibits superior solubility in organic solvents. [, , , ] This enhanced solubility allows for faster and more efficient reactions, often requiring a lower excess of TBAN3. [, ] Additionally, its use can enable metal-free synthesis routes, which can be beneficial for synthesizing biologically active compounds. [, ]

Q5: What role does TBAN3 play in the synthesis of cyclic poly(glycidyl phenyl ether)?

A5: TBAN3 can initiate the anionic ring-opening polymerization of glycidyl phenyl ether, producing linear poly(glycidyl phenyl ether) with an azide group at one end. [] This azide-terminated polymer can then undergo a copper-catalyzed alkyne–azide cycloaddition (“click” reaction), leading to the formation of monocyclic poly(glycidyl phenyl ether) with high purity. []

Q6: How is TBAN3 used in the synthesis of "clickable" polymers?

A6: TBAN3 is crucial for introducing azide functionalities at the end of polymer chains. [, ] For instance, α-azido, ω-hydroxy heterofunctional polyethylene oxide (PEO) can be prepared by anionic ring-opening polymerization using TBAN3 as an initiator. [] This functionalized PEO can then be further modified for applications like AGET ATRP (activators generated by electron transfer for atom transfer radical polymerization), leading to the creation of star-shaped PEO with clickable azide groups. []

Q7: Can you provide an example of TBAN3 being used in the synthesis of a specific class of organic compounds?

A7: TBAN3 is a crucial reagent in synthesizing 5-substituted 1H-tetrazoles. [] It acts as both the azide source and, upon reaction with the reaction solvent tetrabutylammonium bromide, generates tetrabutylammonium azide in situ, which is the active nucleophile in the reaction. []

Q8: What is the role of TBAN3 in studying the reactivity of vinyl cations?

A8: TBAN3 can act as a nucleophile to trap vinyl cations generated during photolysis reactions. [, ] For example, in the photolysis of vinyl bromides, TBAN3 effectively traps the transient vinyl cation, forming the corresponding vinyl azide. [, ] This reaction provides valuable insights into the reactivity and lifetime of vinyl cations.

Q9: Has TBAN3 been used in the synthesis of radiolabeled compounds for medical imaging?

A9: Yes, TBAN3 has been employed in the synthesis of [11C]physostigmine, a radiolabeled inhibitor of acetylcholinesterase. [] This radiolabeled compound is used in positron emission tomography (PET) to study acetylcholinesterase activity in the brain. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3S,5R,6R,7R,8S,9S,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1234550.png)